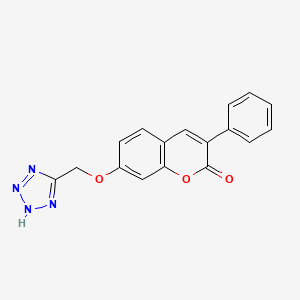
Aztreonam Impurity F
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aztreonam Impurity F is one of the impurities identified during the synthesis or storage of aztreonam, a monobactam antibiotic. Aztreonam is known for its effectiveness against aerobic Gram-negative bacteria and is used in treating various infections. Impurities like this compound are crucial to identify and characterize to ensure the quality and safety of the pharmaceutical product .
Méthodes De Préparation
The preparation of Aztreonam Impurity F involves several synthetic routes and reaction conditions. One method includes using aztreonam tert-butyl ester as a starting material and reacting it with a BOC-protected aztreonam main ring under alkaline conditions. The reaction is carried out at a temperature of 25-35°C. After the reaction, the solvent is removed, and the product is purified using petroleum ether . This method is suitable for industrial production and ensures the high purity of the impurity reference substance.
Analyse Des Réactions Chimiques
Aztreonam Impurity F undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Applications De Recherche Scientifique
Aztreonam Impurity F has several scientific research applications, including:
Chemistry: Used in the study of reaction mechanisms and the development of new synthetic methods.
Biology: Used in the study of bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Used in the development of new pharmaceutical formulations and the study of drug interactions.
Industry: Used in quality control and the development of new industrial processes.
Mécanisme D'action
The mechanism of action of Aztreonam Impurity F is similar to that of aztreonam. It inhibits bacterial cell wall synthesis by binding to penicillin-binding protein 3 (PBP3). This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, leading to cell lysis and death .
Comparaison Avec Des Composés Similaires
Aztreonam Impurity F can be compared with other impurities and similar compounds such as:
- Aztreonam Acetate
- Desulfated Aztreonam
- Anti-Aztreonam
- Open-Ring Aztreonam
- Open-Ring Desulfated Aztreonam
- Open-Ring Desulfated Aztreonam Ethyl Ester
- Cis-Deamino Open-Ring Desulfated Aztreonam
- Trans-Deamino Open-Ring Desulfated Aztreonam These compounds share similar structures but differ in their specific chemical modifications and properties .
This compound is unique due to its specific structure and the conditions under which it is formed. Its identification and characterization are essential for ensuring the quality and safety of aztreonam as a pharmaceutical product.
Propriétés
Formule moléculaire |
C15H21N5O8S2 |
|---|---|
Poids moléculaire |
463.5 g/mol |
Nom IUPAC |
3-[[2-(2-amino-1,3-thiazol-4-yl)-2-(1-ethoxy-2-methyl-1-oxopropan-2-yl)oxyiminoacetyl]amino]-2-methyl-4-oxoazetidine-1-sulfonic acid |
InChI |
InChI=1S/C15H21N5O8S2/c1-5-27-13(23)15(3,4)28-19-10(8-6-29-14(16)17-8)11(21)18-9-7(2)20(12(9)22)30(24,25)26/h6-7,9H,5H2,1-4H3,(H2,16,17)(H,18,21)(H,24,25,26) |
Clé InChI |
GHYPJWICYOYVRU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)(C)ON=C(C1=CSC(=N1)N)C(=O)NC2C(N(C2=O)S(=O)(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide](/img/structure/B14098639.png)
![1-(3-Hydroxyphenyl)-7-methyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098652.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-hydroxyphenyl)-5-(4-methoxybenzyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14098655.png)
![4-(3-chlorophenyl)-5-ethyl-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14098658.png)

![1-(3-Hydroxyphenyl)-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098667.png)
![N'-[(1Z)-1-(2-hydroxyphenyl)ethylidene]pyrazine-2-carbohydrazide](/img/structure/B14098690.png)
![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone](/img/structure/B14098698.png)
![4-{[4-(dimethylamino)benzylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14098703.png)
![2-{3-benzyl-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B14098706.png)
![benzyl N-[(3Z)-3-(propan-2-ylhydrazinylidene)propyl]carbamate](/img/structure/B14098711.png)
![2-[4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl]-5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]phenol](/img/structure/B14098716.png)
![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B14098722.png)

